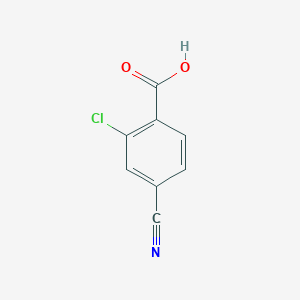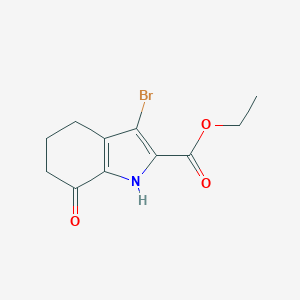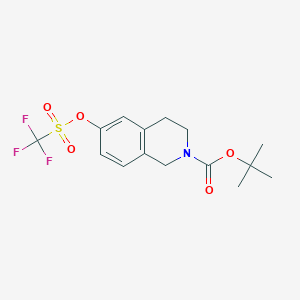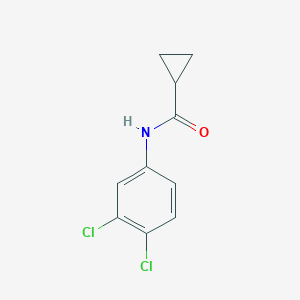
Cypromid
Overview
Description
Molecular Structure Analysis
The molecular formula of Cypromid is C10H9Cl2NO . The structural formula is represented by a cyclopropane ring attached to a carboxamide group and a dichlorophenyl group . The InChI representation of the molecule is InChI=1S/C10H9Cl2NO/c11-8-4-3-7 (5-9 (8)12)13-10 (14)6-1-2-6/h3-6H,1-2H2, (H,13,14) .
Physical and Chemical Properties Analysis
This compound is moderately soluble in water . Its molecular mass is 230.09 . Unfortunately, other specific physical and chemical properties of this compound are not available in the sources.
Scientific Research Applications
Increased Transformation Efficiency of Bacterial Cells : Cyclodextrins, including β-CyD and derivatives, were found to increase the transformation rate of chemically competent bacterial cells by up to fourfold, indicating potential use in genetic engineering and gene therapy (Aachmann & Aune, 2009).
Visualization and Analysis of Protein Networks : Cypromid, as part of the Cytoscape software environment, aids in the visualization and analysis of protein networks derived from high-throughput interactions data. This can be critical for understanding complex biological systems (Vlasblom et al., 2006).
Expression of Cytochrome P450 Family Genes : Certain agricultural products like fenhexamid, fludioxonil, and cyprodinil were shown to induce the expression of CYP gene family in estrogen receptor-expressing BG-1 ovarian cancer cells, suggesting potential endocrine disruptive effects (Go & Choi, 2015).
Biomimetic Chemistry and Functional Models for Metalloproteins : Research has been conducted on the design and study of functional models for the active sites of metalloproteins, with a focus on results that shed light on biological systems hidden by large protein components. This includes the study of cytochrome c oxidase (Collman, 1997).
Overexpression of CYP51 in Fungicide Resistance : Research indicates that overexpression of CYP51, encoding 14α-demethylase, mediates fungicide resistance in certain pathogens. This has significant implications for agricultural practices (Ma et al., 2006).
Exploration of Biomedical Networks : this compound, within the Cytoscape framework, facilitates the exploration of biomedical networks, offering a versatile interface for visualizing complex biological interconnections. This is essential for tasks like predicting gene function and constructing pathways (Su et al., 2014).
P450 Monooxygenases in Pharmaceutical Synthesis : Cytochrome P450 monoxygenases (P450s or CYPs) have been used in pharmaceutical synthesis, including drug metabolite production and synthesis of pharmaceuticals themselves, like artemisinin (Caswell et al., 2013).
Tolerance to Cyproconazole in Mycosphaerella graminicola : A study demonstrated that Mycosphaerella graminicola populations have evolved tolerance to cyproconazole, a fungicide, which is a significant finding for understanding fungicide resistance in agricultural ecosystems (Zhan et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Cypromid is an obsolete herbicide
Mode of Action
The mode of action of this compound involves contact and selective induction of general necrosis and growth inhibition . This suggests that this compound likely interferes with the normal growth processes of plants, leading to their death.
Pharmacokinetics
It is known to be moderately soluble in water , which could influence its distribution and bioavailability in the environment.
Result of Action
The primary result of this compound’s action is the control of annual weeds in crops such as maize, cereals, onions, and cotton . It achieves this by inducing necrosis and inhibiting growth in these plants.
Biochemical Analysis
Cellular Effects
The specific cellular effects of Cypromid are not well-documented. As an herbicide, it likely affects various types of plant cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It likely exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the effects of this product could change over time, possibly due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is reasonable to assume that the effects of this product could vary with different dosages, possibly including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
As an herbicide, it likely interacts with certain enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is reasonable to assume that it could interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is reasonable to assume that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQDLOBGKJCDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041827 | |
| Record name | Cypromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 g/100mL in benzene, In water, > 0.01 g/100mL | |
| Record name | CYPROMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000369 [mmHg], 3.7X10-6 mm Hg at 25 °C /Estimated/ | |
| Record name | Cypromid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYPROMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2759-71-9 | |
| Record name | Cypromid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cypromid [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cypromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYPROMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1243H370PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYPROMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Cypromid compared to other herbicides in controlling weeds in maize crops?
A1: Research suggests that this compound might not be the most effective standalone herbicide for weed control in maize. Studies comparing its efficacy with other herbicides like Atrazine, Linuron, and Fluromidine found it to be less effective in controlling certain weed species. [] For instance, Aethusa cynapium showed resistance to this compound. [] Furthermore, high doses of this compound applied post-emergence (2.24 kg/ha) were found to negatively impact crop yield. [] This suggests that this compound's use as a standalone herbicide might be limited due to its lower efficacy and potential phytotoxicity at higher doses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



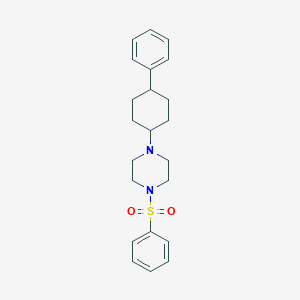
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
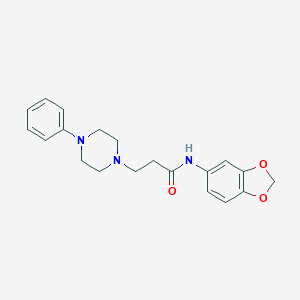
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)
